Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is an organic compound with the molecular formula C4H3BrN2O2S and a molecular weight of 223.04 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-bromo-5-methyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods to produce the compound in larger quantities, ensuring the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-bromo-5-methyl-1,3,4-thiadiazole
- 1,3,4-oxadiazole derivatives
Uniqueness
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSCNZJWVORHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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